![molecular formula C24H21FN4O3 B2973383 2-(3-(4-氟苄基)-2,4-二氧代-3,4-二氢吡啶并[3,2-d]嘧啶-1(2H)-基)-N-苯乙基乙酰胺 CAS No. 921778-27-0](/img/no-structure.png)

2-(3-(4-氟苄基)-2,4-二氧代-3,4-二氢吡啶并[3,2-d]嘧啶-1(2H)-基)-N-苯乙基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

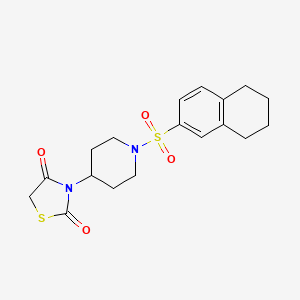

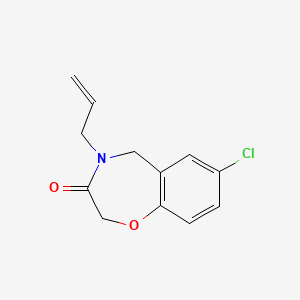

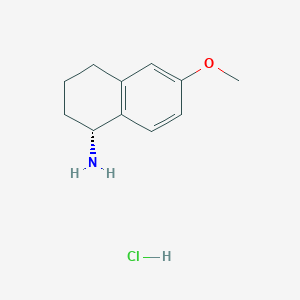

The compound “2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide” is a derivative of the 7H-Pyrrolo[2,3-d]pyrimidine . It’s part of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives that have been synthesized for research purposes .

Chemical Reactions Analysis

The chemical reactions involving this compound or its similar derivatives often involve chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones . The reaction is operationally simple, proceeds under mild conditions, and highlights broad functional group tolerance .科学研究应用

抗惊厥和抗抑郁活性

对与所讨论化合物具有结构相似性的吡啶并[2,3-d]嘧啶衍生物的研究表明,它们在治疗神经系统疾病方面具有显着的潜力。例如,Zhang 等人 (2016 年) 的一项研究发现,某些衍生物表现出显着的抗惊厥活性,超过了参考药物卡马西平,并且具有与氟西汀相当的强效抗抑郁特性 (Zhang 等,2016 年)。这些发现为开发针对神经系统疾病的新型治疗剂指明了一条有希望的途径。

抗癌剂

该化合物及其衍生物的另一个重要应用领域是抗癌剂的开发。Hosamani 等人 (2015 年) 对氟化香豆素-嘧啶杂化物在微波辐照下的研究突出了它们对包括肺癌和乳腺癌在内的人类癌细胞系的功效,某些化合物在低浓度下表现出细胞毒性 (Hosamani、Reddy 和 Devarajegowda,2015 年)。此类研究强调了吡啶并[2,3-d]嘧啶衍生物作为新型抗癌疗法的基础的潜力。

合成和表征

相关化合物的合成和表征对于了解它们的性质和潜在应用至关重要。Jing (2011 年) 对类似化合物的对映体的合成进行了一项研究,提供了对其结构特征和潜在生物活性的见解 (Jing,2011 年)。这些方法在开发新药和治疗剂中起着至关重要的作用。

未来方向

作用机制

Target of action

Similar compounds, such as pyrido[2,3-d]pyrimidinones, have been evaluated in vitro against a panel of human cancer cell lines .

Mode of action

Similar compounds have shown cytotoxic activity against cancer cell lines .

Biochemical pathways

Compounds with similar structures have been studied for their effects on human cancer cell lines .

生化分析

Biochemical Properties

Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could provide insights into the potential biochemical roles of this compound.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes or cofactors and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with transporters or binding proteins and to have effects on localization or accumulation .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form 3-(4-fluorobenzyl)-2,4-dioxobutanoic acid ethyl ester. This intermediate is then reacted with guanidine to form 3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylic acid ethyl ester. The final compound is obtained by reacting this intermediate with N-phenethylamine and acetic anhydride to form 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl acetoacetate", "guanidine", "N-phenethylamine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(4-fluorobenzyl)-2,4-dioxobutanoic acid ethyl ester.", "Step 2: Reaction of the intermediate from step 1 with guanidine in the presence of a base such as sodium methoxide to form 3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylic acid ethyl ester.", "Step 3: Reaction of the intermediate from step 2 with N-phenethylamine and acetic anhydride in the presence of a base such as triethylamine to form 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide." ] } | |

CAS 编号 |

921778-27-0 |

分子式 |

C24H21FN4O3 |

分子量 |

432.455 |

IUPAC 名称 |

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide |

InChI |

InChI=1S/C24H21FN4O3/c25-19-10-8-18(9-11-19)15-29-23(31)22-20(7-4-13-27-22)28(24(29)32)16-21(30)26-14-12-17-5-2-1-3-6-17/h1-11,13H,12,14-16H2,(H,26,30) |

InChI 键 |

KDBSAPJHTMYWEL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methylbenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide](/img/structure/B2973305.png)

![1-(4-fluorophenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2973314.png)

![2-Ethyl-5-((4-phenylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2973315.png)

![(Z)-ethyl 2-(6-((2,3-dimethoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2973319.png)